molecular formula C23H26ClN3O2 B4173183 N'-(3-phenyladamantane-1-carbonyl)pyridine-4-carbohydrazide;hydrochloride

N'-(3-phenyladamantane-1-carbonyl)pyridine-4-carbohydrazide;hydrochloride

Cat. No.: B4173183
M. Wt: 411.9 g/mol
InChI Key: UDSLUXMPMMHIGH-UHFFFAOYSA-N
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Description

N’-[(3-phenyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an adamantane core, which is known for its stability and rigidity, making it a valuable scaffold in medicinal chemistry and material science.

Properties

IUPAC Name

N'-(3-phenyladamantane-1-carbonyl)pyridine-4-carbohydrazide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2.ClH/c27-20(18-6-8-24-9-7-18)25-26-21(28)23-13-16-10-17(14-23)12-22(11-16,15-23)19-4-2-1-3-5-19;/h1-9,16-17H,10-15H2,(H,25,27)(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSLUXMPMMHIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)NNC(=O)C4=CC=NC=C4)C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3-phenyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride typically involves multiple steps, starting with the preparation of the adamantane derivative. . The key steps in the synthesis include:

    Functionalization of Adamantane: Introduction of the phenyl group to the adamantane core.

    Formation of the Carbonyl Group:

    Coupling with Isonicotinohydrazide: The final step involves coupling the carbonylated phenyladamantane with isonicotinohydrazide under acidic conditions to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(3-phenyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

N’-[(3-phenyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(3-phenyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride involves its interaction with specific molecular targets. The adamantane core provides a rigid scaffold that can interact with various biological macromolecules, potentially inhibiting their function. The phenyl and isonicotinohydrazide groups can further modulate these interactions, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

    Adamantane Derivatives: Compounds such as 1-adamantylamine and 1-adamantanol share the adamantane core but differ in their functional groups.

    Isonicotinohydrazide Derivatives: Compounds like isoniazid, which is used as an antitubercular agent, share the isonicotinohydrazide moiety.

Uniqueness

N’-[(3-phenyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride is unique due to the combination of the adamantane core with the isonicotinohydrazide group. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(3-phenyladamantane-1-carbonyl)pyridine-4-carbohydrazide;hydrochloride
Reactant of Route 2
Reactant of Route 2
N'-(3-phenyladamantane-1-carbonyl)pyridine-4-carbohydrazide;hydrochloride

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